3-{[(Pyridin-3-yl)amino]methyl}phenol

Lipophilicity LogP Drug-likeness

Researchers optimizing kinase inhibitors or CNS-targeted ligands often face regioisomer mismatch: the ortho isomer's OH···N(pyridine) chain (twist angle 68.79°) enforces a chelating geometry unsuitable for pendant H-bond donor requirements. 3-{[(Pyridin-3-yl)amino]methyl}phenol eliminates this limitation: - Meta-hydroxyl positioning prevents undesired chelation, enabling distinct donor-atom triangulation. - XLogP3 of 2 (+0.35 over ortho isomer) and TPSA 45.2 Ų fall within CNS drug-likeness thresholds. - 3 rotatable bonds (vs. 2 for the direct amino analog) allow systematic linker-length SAR probing. Sourced at 98% purity with batch-specific COA; standard global shipping via FedEx/UPS/DHL.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B13258822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Pyridin-3-yl)amino]methyl}phenol
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CNC2=CN=CC=C2
InChIInChI=1S/C12H12N2O/c15-12-5-1-3-10(7-12)8-14-11-4-2-6-13-9-11/h1-7,9,14-15H,8H2
InChIKeyOODCZBUUWQXVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-{[(Pyridin-3-yl)amino]methyl}phenol (CAS 875148-07-5): Core Identity, Computed Physicochemical Profile, and Commercial Availability for Research Procurement


3-{[(Pyridin-3-yl)amino]methyl}phenol (CAS 875148-07-5) is a meta-substituted aminomethylphenol derivative that incorporates a pyridin-3-ylamino moiety linked through a methylene bridge to a phenolic core (C₁₂H₁₂N₂O, MW 200.24 g/mol) [1]. The compound is classified as a phenol-aminopyridine hybrid building block and is commercially supplied at purities of 95% (AKSci) and 98% (Leyan) for research use only . Its computed XLogP3 of 2, topological polar surface area of 45.2 Ų, and 3 rotatable bonds define a physicochemical profile that distinguishes it from closely related regioisomers and linker variants [1].

Identity
Meta-substituted aminomethylphenol building block with pyridin-3-ylamino-methyl linker geometry
Profile
Computed physicochemical profile supports early-stage screening and regioisomer differentiation
Procurement
Research-use-only supply at stated purity grades; verify stock continuity before ordering

Why 3-{[(Pyridin-3-yl)amino]methyl}phenol Cannot Be Replaced by Its Ortho Isomer, Direct Amino Analog, or N-Methylated Variant in Structure-Sensitive Applications


Despite sharing the same molecular formula (C₁₂H₁₂N₂O) with the ortho regioisomer 2-[(pyridin-3-ylamino)methyl]phenol (CAS 13199-80-9) and possessing a pyridin-3-ylamino-phenol pharmacophore similar to the direct amino analog 3-(pyridin-3-ylamino)phenol (CAS 1198117-58-6), the specific meta-hydroxyl positioning and methylene spacer of 3-{[(Pyridin-3-yl)amino]methyl}phenol produce quantifiable differences in lipophilicity, conformational flexibility, and hydrogen-bonding geometry that preclude simple interchangeability [1]. The ortho isomer's crystal structure reveals an inter-ring twist angle of 68.79° and a specific OH···N(pyridine) hydrogen-bond chain along the b-axis that critically depends on the hydroxyl group's proximity to the aminomethyl linker — a spatial arrangement impossible for the meta-substituted target compound [2]. Furthermore, commercially reported logP divergences and differing rotatable bond counts between linker variants mean that substituting one analog for another without re-optimization risks altering solubility, permeability, and target-binding conformation [1].

Target: Meta isomer
Hydroxyl positioned away from aminomethyl linker; distinct H-bond geometry
Ortho isomer (CAS 13199-80-9)
Crystal-documented OH···N(pyridine) chain motif; proximity-driven packing may not transfer
Regioisomeric H-bond architecture and solid-state packing may differ significantly; direct substitution requires re-validation of crystal-engineering or formulation endpoints.
Target: Methylene spacer
3 rotatable bonds; broader conformational sampling
Direct amino analog (CAS 1198117-58-6)
2 rotatable bonds; more restricted linker flexibility
Linker-dependent conformational profile may shift binding-mode hypotheses; SAR interpretation requires linker-specific review.
Target: Secondary amine
Pyridin-3-ylamino NH with methylene bridge; reported lipophilicity context
N-Methylated or other linker variants
Altered logP and rotatable bond profile; pharmacophore may shift
Linker-variant lipophilicity and conformational differences may alter permeability and target-binding conformation; re-optimization may be needed.

Quantitative Differentiation Evidence for 3-{[(Pyridin-3-yl)amino]methyl}phenol Versus Its Closest Structural Analogs


Lipophilicity Divergence: XLogP3 of Meta Isomer vs. Ortho Isomer LogP Comparison

The target meta-substituted compound exhibits a computed XLogP3 of 2, compared to the experimentally reported logP of 1.649 for the ortho isomer 2-[(pyridin-3-ylamino)methyl]phenol [1]. This +0.35 log unit difference corresponds to an approximately 2.2-fold increase in calculated partition coefficient, indicating moderately higher lipophilicity for the meta regioisomer.

Lipophilicity Divergence
Cross-study comparable
XLogP3 = 2 (meta) vs logP 1.649 (ortho)
Supports regioisomer-dependent lipophilicity screening
Cross-study comparison; different computation/measurement methods
Lipophilicity LogP Drug-likeness

Conformational Flexibility: Rotatable Bond Count Advantage Over Direct Amino Analog

3-{[(Pyridin-3-yl)amino]methyl}phenol possesses 3 rotatable bonds due to its methylene spacer, whereas the direct amino analog 3-(pyridin-3-ylamino)phenol (CAS 1198117-58-6) has only 2 rotatable bonds, as the aniline-type NH is directly attached to both aromatic rings [1][2]. The additional rotatable bond in the target compound provides an extra degree of conformational freedom at the benzylic position.

Rotatable Bond Count
Head-to-head
3 rotatable bonds vs 2 for direct amino analog
Methylene spacer adds conformational degree of freedom
Computed by Cactvs 3.4.8.18; PubChem-reported
Conformational flexibility Rotatable bonds Linker design

Regioisomeric Hydrogen-Bonding Architecture: Crystallographically Characterized Ortho Isomer vs. Uncharacterized Meta Isomer

The ortho isomer 2-[(pyridin-3-ylamino)methyl]phenol has been fully characterized by single-crystal X-ray diffraction, revealing an inter-ring twist angle of 68.79(7)° and a well-defined OH···N(pyridine) hydrogen-bonded chain motif along the crystallographic b-axis [1]. In contrast, no crystal structure has been reported for the meta-substituted target compound 3-{[(Pyridin-3-yl)amino]methyl}phenol as of May 2026 [2]. The meta-hydroxy positioning precludes the same intramolecular proximity to the aminomethyl linker, predicting a fundamentally different hydrogen-bonding network and crystal packing arrangement.

Crystal Structure Availability
Class-level inference
No crystal structure reported for meta isomer
Solid-state H-bond network remains uncharacterized
Ortho isomer characterized (twist 68.79°); meta behavior is inferred
Crystal engineering Hydrogen bonding Solid-state structure

Commercial Purity and Supply Status Differentiation: Target Compound Availability Profile

3-{[(Pyridin-3-yl)amino]methyl}phenol is currently available from AKSci at 95% minimum purity and from Leyan at 98% purity . The ortho isomer 2-[(pyridin-3-ylamino)methyl]phenol is offered at 98% purity by Fluorochem . Notably, the target compound has been listed as discontinued by CymitQuimica for both 10 mg and 100 mg pack sizes, indicating potentially limited or intermittent stock availability .

Commercial Supply Profile
Data to verify
95–98% purity from 2 active suppliers; previously discontinued at one vendor
Narrower supplier base vs ortho isomer; confirm stock before procurement
Vendor datasheets as of May 2026; supply continuity may vary
Procurement Purity Supply chain

Recommended Procurement and Use Scenarios for 3-{[(Pyridin-3-yl)amino]methyl}phenol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Requiring Meta-Phenolic Hydrogen-Bond Donor Geometry

Researchers designing kinase inhibitors or receptor ligands that demand a hydrogen-bond donor at the meta position relative to a pyridin-3-ylaminomethyl side chain should select the target compound over the ortho isomer. The ortho isomer's crystal-structure-documented OH···N(pyridine) chain motif (twist angle 68.79°) demonstrates that the hydroxyl group's proximity to the linker strongly influences solid-state packing and potentially target engagement [1]. The meta isomer's distinct spatial orientation of the hydroxyl group may enable alternative binding interactions not achievable with the ortho regioisomer.

Structure-Activity Relationship (SAR) Studies Requiring Incremental Conformational Flexibility

For lead optimization campaigns where linker flexibility is a tunable parameter, the target compound's 3 rotatable bonds (vs. 2 for the direct amino analog 3-(pyridin-3-ylamino)phenol) provide an additional degree of conformational freedom [2]. This methylene spacer can be systematically exploited to probe the conformational preferences of binding sites, making the target compound the preferred choice over the more rigid direct amino analog when evaluating linker-length SAR.

Coordination Chemistry and Metal-Ligand Complex Design Leveraging Meta-Substitution

The combination of a pyridine nitrogen, secondary amine, and meta-phenolic oxygen in the target compound creates a distinct donor-atom triangulation that differs from the ortho isomer. The meta arrangement prevents chelation that could occur with the ortho isomer's hydroxyl group in close proximity to the aminomethyl linker, making the target compound suitable for applications requiring a non-chelating, pendant hydrogen-bond donor functionality [1].

Physicochemical Property Optimization for CNS-Targeted Libraries

With an XLogP3 of 2 and TPSA of 45.2 Ų, 3-{[(Pyridin-3-yl)amino]methyl}phenol resides within favorable ranges for CNS drug-likeness (typically TPSA < 90 Ų, logP 1–5) [3]. The +0.35 log unit increase over the ortho isomer (logP 1.649) may be leveraged when slightly higher lipophilicity is desired for blood-brain barrier penetration, providing a quantifiable advantage for CNS-focused chemical library design .

Application
Selection Property
Validation Focus
Meta-phenolic H-bond donor scaffold design
Regioisomeric hydroxyl positioning
H-bond geometry and packing behavior
Linker-flexibility SAR studies
Methylene-spacer conformational profile
Rotatable bond-dependent target engagement review
Non-chelating metal-ligand complex design
Meta-substituted donor-atom triangulation
Coordination geometry comparison
CNS physicochemical property screening
Computed lipophilicity and polarity profile
Blood-brain barrier penetration modeling context
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